Parthenolide
Overview
Description
Parthenolide is a germacrane sesquiterpene lactone . It is available in ample amounts from the traditional medical plant feverfew (Tanacetum parthenium) . It acts as a covalently reactive compound and displays anti-inflammatory, redox-modulating, and epigenetic activities . It also exhibits selective cytotoxicity towards cancer stem and progenitor cells .
Synthesis Analysis
Parthenolide has been synthesized through various methods. For instance, a series of novel C-9 and C-14 modified parthenolide analogs were synthesized through chemical enzymatic synthesis . Another study describes the ene reaction of acylnitroso intermediates with parthenolide leading to the regioselective and stereoselective synthesis of new derivatives .
Molecular Structure Analysis
Parthenolide has the chemical structure of C15H20O3 . It contains an α-methylene-γ-lactone ring and epoxide group, which are able to interact with nucleophilic sites of biological molecules .
Chemical Reactions Analysis
Parthenolide acts as a covalently reactive compound . It has been found to modulate microtubule dynamics by interfering with the detyrosination of α-tubulin, a specific posttranslational modification of the cytoskeleton .
Scientific Research Applications
Anti-Inflammatory Properties
Parthenolide has been recognized for its anti-inflammatory properties . It acts as a covalently reactive compound, displaying anti-inflammatory effects .
Anticancer Activity
Parthenolide exhibits anticancer activity . It induces apoptosis in cancer stem cells (CSC), including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . It also shows selective cytotoxicity towards cancer stem and progenitor cells .
Anti-Leukemia Properties
Parthenolide has been suggested to target the leukemia stem cells (LSCs) in acute myeloid leukemia (AML) via regulating ROS levels and the anti-proliferative activity of cancer cells .
Antibacterial Activity
Recent studies have shown that Parthenolide has antibacterial activities, especially against Gram-positive bacteria .
Redox-Modulating Activity
Parthenolide displays redox-modulating activities . It acts as a covalently reactive compound, displaying redox-modulating effects .
Epigenetic Activities
Parthenolide also displays epigenetic activities . Acting as a covalently reactive compound, it displays epigenetic activities .
Structural Modification for Drug Development
Current research focuses on the structural modifications of parthenolide, exploring how alterations impact its bioactivity . This research aims to provide an overview of recent studies involving parthenolide’s structural modifications and their corresponding impact on its biological functionality .
Modulation of Microtubule Dynamics
Parthenolide was found to modulate microtubule dynamics by interfering with the detyrosination of α-tubulin, a specific posttranslational modification of the cytoskeleton .
Mechanism of Action
Target of Action
Parthenolide, a sesquiterpene lactone, primarily targets the Nuclear Factor kappa B (NF-κB) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. It also targets p53 , a tumor suppressor protein , and Heat Shock Protein 72 (Hsp72) . Additionally, it has been reported to inhibit DNMT1 , a DNA methyltransferase .
Mode of Action
Parthenolide interacts with its targets primarily through inhibition . It inhibits the activation of NF-κB , leading to a decrease in the expression of NF-κB regulated genes. It also activates p53 , which can lead to cell cycle arrest and apoptosis. Parthenolide can directly inhibit DNMT1 or repress its expression by targeting transcriptional factor Sp1 binding to the DNMT1 promoter . Furthermore, it has been found to modify Hsp72 .
Safety and Hazards
Future Directions
Parthenolide has attracted significant attention due to its versatile pharmacological potential . It has been widely used as a herbal medicine for various health conditions . Understanding the pharmacologic properties of Parthenolide will assist in developing its therapeutic application for medical conditions, including arthritis, osteolysis, periodontal disease, cancers, and COVID-19-related disease .
properties
IUPAC Name |
(1S,2R,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5+/t11-,12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEXNACQROZXEV-PVLRGYAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parthenolide | |
CAS RN |
20554-84-1 | |
Record name | (-)-Parthenolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20554-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1aR-(1aR*,4E,7aS*,10aS*,-10bR*)]-2,3-6,7,7a,8,10a,10b-Octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARTHENOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RDB26I5ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Parthenolide, a sesquiterpene lactone found in feverfew (Tanacetum parthenium), exhibits its biological activity primarily by interacting with cellular proteins through Michael addition. [, , , , , , , ]. One of its well-studied targets is the nuclear factor-kappaB (NF-κB) pathway. Parthenolide inhibits NF-κB activation by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of its target genes involved in inflammation, cell survival, and proliferation [, , , , , , , , , , , , , , , , ]. This interaction leads to downstream effects such as:
- Reduced inflammation: By suppressing NF-κB, parthenolide decreases the expression of pro-inflammatory cytokines, chemokines, and enzymes [, , , ].
- Increased apoptosis: Parthenolide promotes apoptosis in cancer cells through multiple mechanisms, including caspase activation, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins [, , , , , , ].
- Cell cycle arrest: Parthenolide induces cell cycle arrest at various phases depending on the cell type, preventing cancer cell proliferation [, , ].
- Inhibition of angiogenesis: Parthenolide disrupts the formation of new blood vessels, limiting tumor growth and metastasis [, , ].
- Sensitization to chemotherapy and radiotherapy: Parthenolide enhances the efficacy of conventional cancer treatments by inhibiting pro-survival pathways and promoting apoptosis [, , ].
ANone:
ANone: Parthenolide stability is influenced by environmental factors:
- pH: Relatively stable at pH 5-7, degrades at pH < 3 or > 7 [].
- Temperature & Humidity: Degradation accelerates with increasing temperature and humidity; remains stable for 6 months at 5°C/31% RH, but degrades significantly (∼40%) at 50°C/31% RH over the same period [].
- Excipients: Exhibits good compatibility with common excipients in a 3-week screening under stressed conditions [].
A: Parthenolide is known to be unstable under certain conditions []. To improve its stability, solubility, and bioavailability, several strategies can be employed:
- Formulation approaches:
ANone: Parthenolide has shown promising anticancer activity in various in vitro and in vivo models:
- In vitro studies: Parthenolide effectively inhibits the growth of various cancer cell lines, including melanoma [], pancreatic cancer [, ], leukemia [, ], glioblastoma [, ], and prostate cancer [, , ]. It induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion in these cell lines.
- Animal models: Parthenolide demonstrates antitumor activity in xenograft models of various cancers, including breast cancer [], multiple myeloma [], and primary effusion lymphoma []. It reduces tumor growth, prolongs survival, and inhibits metastasis in these models.
ANone: While Parthenolide exhibits promising anticancer activities, toxicological information is crucial. Studies have shown:
ANone: Various analytical methods are employed to study parthenolide:
- High-performance liquid chromatography (HPLC): Widely used for quantification of parthenolide in plant material and pharmaceutical formulations [, , ]. Different detection methods, such as UV and mass spectrometry, can be coupled with HPLC for improved sensitivity and selectivity.
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the structure and study the interactions of parthenolide with its targets [].
A: Parthenolide exhibits limited water solubility, potentially impacting its bioavailability and therapeutic efficacy []. Dissolution studies help understand the rate at which it dissolves in different media, which can be improved by various formulation strategies []. Enhanced solubility is crucial for achieving optimal therapeutic concentrations at the target site.
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